2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol
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Overview
Description
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol can be achieved through a multi-step process. . The reaction conditions typically involve the use of solvents such as methanol or acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as hypertension, infections, and cancer.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol can be compared with other benzimidazole derivatives, such as:
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)benzimidazol-2-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,16)12-14-10-6-4-5-7-11(10)15(12)8-9-17-3/h4-7,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIVYWUXKDASRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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